
(R)-N1-(4-(1-(naphthalen-2-ylsulfonyl)piperidin-3-yl)butyl)-N2-(p-tolyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-N1-(4-(1-(naphthalen-2-ylsulfonyl)piperidin-3-yl)butyl)-N2-(p-tolyl)oxalamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a naphthalen-2-ylsulfonyl group, a piperidin-3-yl moiety, and an oxalamide linkage, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-N1-(4-(1-(naphthalen-2-ylsulfonyl)piperidin-3-yl)butyl)-N2-(p-tolyl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the following steps:
Formation of the Piperidin-3-yl Intermediate: This step involves the reaction of piperidine with a suitable sulfonyl chloride to introduce the naphthalen-2-ylsulfonyl group.
Coupling with Butyl Chain: The piperidin-3-yl intermediate is then coupled with a butyl chain using a suitable coupling reagent.
Oxalamide Formation: The final step involves the reaction of the coupled intermediate with oxalyl chloride and p-toluidine to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
®-N1-(4-(1-(naphthalen-2-ylsulfonyl)piperidin-3-yl)butyl)-N2-(p-tolyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
®-N1-(4-(1-(naphthalen-2-ylsulfonyl)piperidin-3-yl)butyl)-N2-(p-tolyl)oxalamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of ®-N1-(4-(1-(naphthalen-2-ylsulfonyl)piperidin-3-yl)butyl)-N2-(p-tolyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
Naphthalen-2-ylsulfonyl Derivatives: Compounds with similar naphthalen-2-ylsulfonyl groups.
Piperidin-3-yl Derivatives: Molecules containing the piperidin-3-yl moiety.
Oxalamide Derivatives: Compounds featuring the oxalamide linkage.
Uniqueness
®-N1-(4-(1-(naphthalen-2-ylsulfonyl)piperidin-3-yl)butyl)-N2-(p-tolyl)oxalamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structural complexity allows for diverse applications and makes it a valuable compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C28H33N3O4S |
|---|---|
Peso molecular |
507.6 g/mol |
Nombre IUPAC |
N'-(4-methylphenyl)-N-[4-[(3R)-1-naphthalen-2-ylsulfonylpiperidin-3-yl]butyl]oxamide |
InChI |
InChI=1S/C28H33N3O4S/c1-21-11-14-25(15-12-21)30-28(33)27(32)29-17-5-4-7-22-8-6-18-31(20-22)36(34,35)26-16-13-23-9-2-3-10-24(23)19-26/h2-3,9-16,19,22H,4-8,17-18,20H2,1H3,(H,29,32)(H,30,33)/t22-/m1/s1 |
Clave InChI |
CBICPLYVLNSDTG-JOCHJYFZSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)NC(=O)C(=O)NCCCC[C@@H]2CCCN(C2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
SMILES canónico |
CC1=CC=C(C=C1)NC(=O)C(=O)NCCCCC2CCCN(C2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


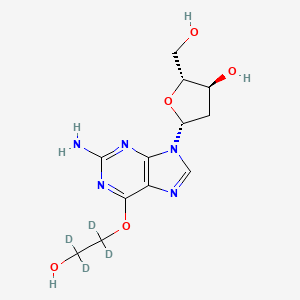
![3-[[4-[2-(N'-hydroxycarbamimidoyl)phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylic acid](/img/structure/B13851876.png)
![(5R,8R,9S,10S,13S,14R)-13-ethyl-1,2,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13851879.png)
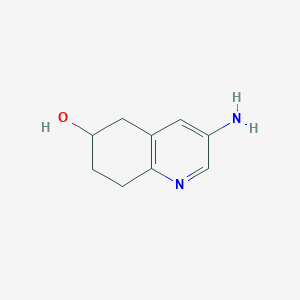
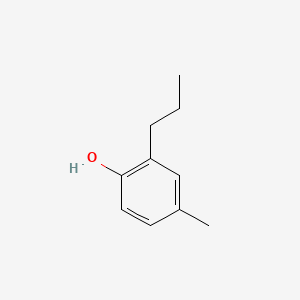

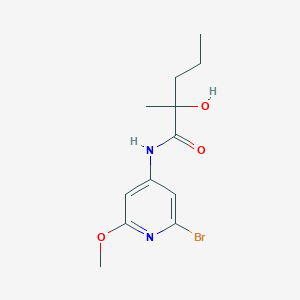
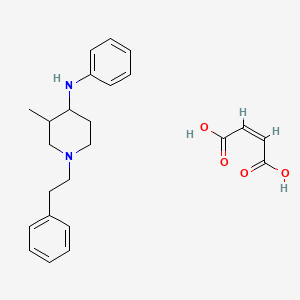

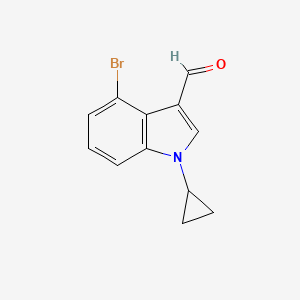

![6-Amino-2-[(2-amino-4-methylsulfanylbutanoyl)amino]hexanoic acid;formic acid](/img/structure/B13851943.png)
![4-[2-(4-Methoxyanilino)-2-oxoethoxy]benzoic acid](/img/structure/B13851954.png)

